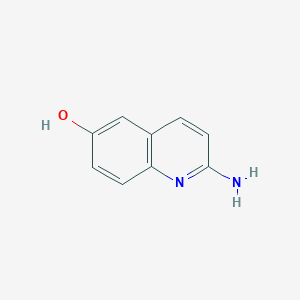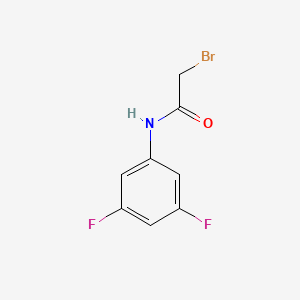
1-(4-Bromophenyl)piperidin-4-ol
概要
説明
1-(4-Bromophenyl)piperidin-4-ol is a compound with the CAS Number: 1226154-84-2 . It has a molecular weight of 256.14 .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)piperidin-4-ol and its derivatives has been a subject of research for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)piperidin-4-ol is represented by the InChI Code: 1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, it’s worth noting that compounds with the piperidine moiety show a wide variety of biological activities .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)piperidin-4-ol is a white, crystalline solid. It is soluble in organic solvents like chloroform and methanol but insoluble in water.科学的研究の応用
Pharmacology: Antagonistic Activities in HIV Treatment
“1-(4-Bromophenyl)piperidin-4-ol” derivatives have been explored for their potential in treating HIV due to their CCR5 antagonistic activities . The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry, and blocking this receptor can prevent infection and slow down the progression to AIDS. Novel derivatives of this compound have been synthesized and evaluated, showing promise as potential treatments for HIV-1.
Organic Synthesis: Building Blocks for Piperidine Derivatives
In organic synthesis, “1-(4-Bromophenyl)piperidin-4-ol” serves as a precursor for various piperidine derivatives . These derivatives are crucial in synthesizing a wide range of biologically active compounds. The versatility of this compound allows for the development of new synthetic routes and methodologies, contributing to the advancement of organic chemistry.
Medicinal Chemistry: Drug Design and Discovery
The piperidine moiety is a common feature in many pharmaceuticals, and “1-(4-Bromophenyl)piperidin-4-ol” is used in the design and discovery of new drugs . Its structure is key in creating compounds with potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Analytical Chemistry: Reference Standards
“1-(4-Bromophenyl)piperidin-4-ol” can be used as a reference standard in analytical chemistry to ensure the accuracy and calibration of analytical instruments . It helps in the validation of analytical methods and the quantification of chemical compounds in various samples.
Materials Science: Functional Materials Development
This compound’s derivatives could potentially be used in the development of functional materials within materials science. While specific applications in this field require further research, the molecular structure of “1-(4-Bromophenyl)piperidin-4-ol” could contribute to the synthesis of novel materials with unique properties .
Biochemistry: Study of Biological Pathways
In biochemistry, “1-(4-Bromophenyl)piperidin-4-ol” and its derivatives can be used to study biological pathways and processes. Its interactions with various enzymes and receptors can provide insights into the mechanisms of diseases and the development of biochemical assays .
Safety And Hazards
While the specific safety and hazards of 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
1-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQKDUKSOJFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)piperidin-4-ol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



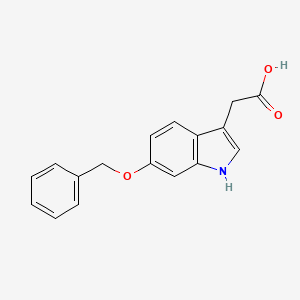
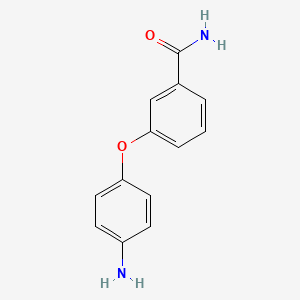
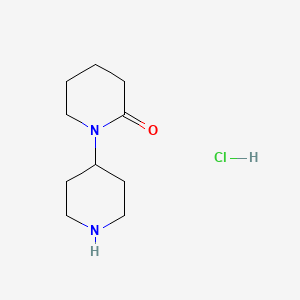
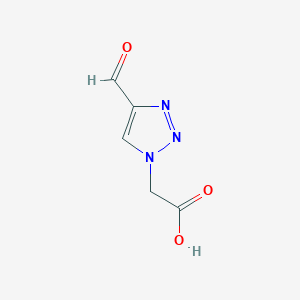

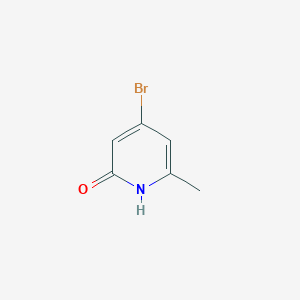
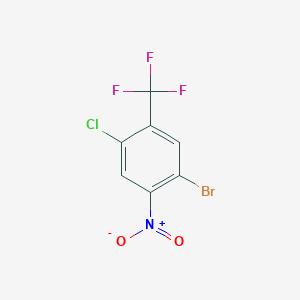

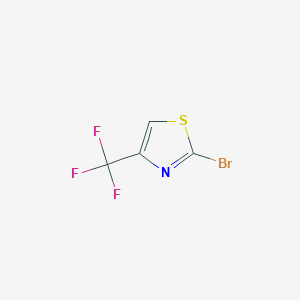
![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)

